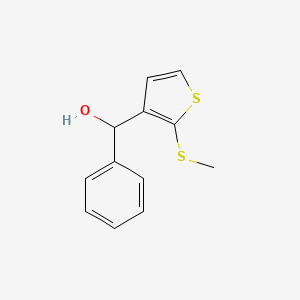
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H12OS2 It is a member of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)thiophen-3-yl)(phenyl)methanol typically involves the reaction of thiophene derivatives with phenylmethanol under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a thiophene derivative to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or iodine (I2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Methylthio)thiophen-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and antioxidant properties. Researchers are investigating its use as a lead compound for the development of new drugs targeting bacterial and fungal infections.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of (2-(Methylthio)thiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to the death of the microorganism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with similar aromatic properties.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
(2-(Methylthio)thiophen-3-yl)methanol: A closely related compound with a similar structure but lacking the phenyl group.
Uniqueness
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol is unique due to the presence of both the thiophene and phenyl groups, which confer distinct electronic and steric properties
Propriétés
Formule moléculaire |
C12H12OS2 |
|---|---|
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
(2-methylsulfanylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12OS2/c1-14-12-10(7-8-15-12)11(13)9-5-3-2-4-6-9/h2-8,11,13H,1H3 |
Clé InChI |
VWOTUKLAAYOHSA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CS1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


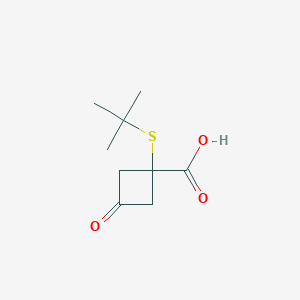
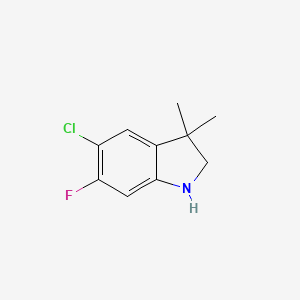
![1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine](/img/structure/B13081263.png)

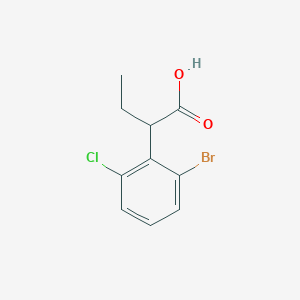
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13081284.png)

![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
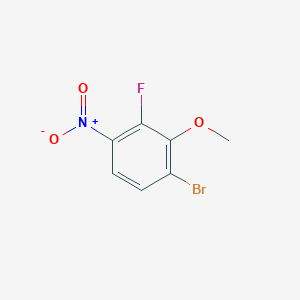
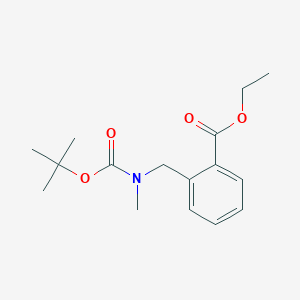
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)
